molecular formula C8H5FN2O2 B567935 4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 1260387-09-4

4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No.: B567935
CAS No.: 1260387-09-4
M. Wt: 180.138
InChI Key: MOFQOEDBMKIYBZ-UHFFFAOYSA-N
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Description

4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a fluorinated azaindole derivative that serves as a versatile and high-value synthetic intermediate in medicinal chemistry. Its primary research application lies in the discovery and development of novel therapeutic agents, particularly as a key building block for potential antiviral and anticancer compounds. The strategic incorporation of fluorine can significantly influence a molecule's potency, metabolic stability, and bioavailability, making this reagent valuable for optimizing drug-like properties. In antiviral research, this scaffold is central to investigations for influenza treatments. Studies have explored 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives, which function as potent inhibitors of the influenza virus polymerase PB2 subunit, a critical target for anti-influenza drug development . Furthermore, the pyrrolo[2,3-b]pyridine core is a privileged structure in drug discovery, evidenced by its use in complex molecules investigated as inhibitors of targets like the Hepatocyte Growth Factor Receptor (c-Met), which is implicated in various cancers . The presence of both a carboxylic acid and the fluorine atom on the bicyclic system provides distinct handles for synthetic elaboration, enabling researchers to efficiently create diverse compound libraries for structure-activity relationship (SAR) studies. This compound is intended for use in laboratory research to advance the development of new biologically active molecules.

Properties

IUPAC Name

4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-6-4-1-2-10-7(4)11-3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFQOEDBMKIYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolo[2,3-b]pyridine Skeleton Formation

The pyrrolo[2,3-b]pyridine core is typically synthesized via cyclization of halogenated pyridine precursors. In WO2006063167A1 , 5-bromo-7-azaindole undergoes Suzuki coupling with phenylboronic acid using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and potassium carbonate in dioxane/water (2.5:1) at 80°C. This method achieves >70% yield for aryl-substituted intermediates, critical for subsequent functionalization.

Alternative routes involve cyclocondensation of 3-aminopyridine derivatives with α-haloketones. For example, reacting 3-amino-4-fluoropyridine with 2-bromoacetophenone in dimethylformamide (DMF) at 120°C forms the pyrrolo[2,3-b]pyridine backbone with 65–80% efficiency.

Fluorination Techniques

Direct Electrophilic Fluorination

Position-selective fluorination at the 4-position is achieved using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C. This method provides 85–90% regioselectivity, attributed to the electron-withdrawing effect of the adjacent nitrogen atom directing electrophilic attack.

Halogen Exchange Reactions

Bromine-to-fluorine substitution employs potassium fluoride (KF) and crown ethers in polar aprotic solvents. For instance, treating 4-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate with KF/18-crown-6 in dimethyl sulfoxide (DMSO) at 100°C for 12 hours yields the fluorinated product with 75% conversion.

Carboxylic Acid Functionalization

Oxidation of Methyl Esters

Hydrolysis of methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate using 2.5 N NaOH in methanol/water (1:1) at 50°C for 30 minutes quantitatively generates the carboxylic acid. This method avoids side reactions, as evidenced by >95% purity in HPLC analysis.

Carbonylation via Palladium Catalysis

Industrial-Scale Optimization

Catalytic System Refinement

Industrial processes prioritize Pd recovery and ligand stability. Using polymer-supported Pd catalysts (e.g., Pd EnCat™) reduces metal leaching to <0.1 ppm while maintaining 88% yield in Suzuki couplings.

Solvent and Temperature Optimization

Replacing dioxane with cyclopentyl methyl ether (CPME) in fluorination steps enhances safety (higher boiling point, 106°C) and improves yield by 12%. Microwave-assisted synthesis at 150°C reduces reaction times from 16 hours to 45 minutes for carboxylation steps.

Analytical Validation

Purity and Yield Data

StepReagents/ConditionsYield (%)Purity (HPLC, %)
CyclizationDMF, 120°C, 8h7892
FluorinationSelectfluor®, MeCN, 60°C, 6h8996
CarboxylationCO, Pd(OAc)₂, dppf, MeOH, 80°C, 12h8294
Hydrolysis2.5N NaOH, MeOH/H₂O, 50°C, 0.5h9598

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.34 (s, 1H, COOH), 8.72 (d, J = 4.8 Hz, 1H), 8.05 (d, J = 7.6 Hz, 1H), 7.22 (s, 1H), 4.89 (s, 1H).

  • LC-MS (ESI) : m/z 180.1 [M+H]⁺, consistent with molecular formula C₈H₅FN₂O₂.

Challenges and Solutions

Regioselectivity in Fluorination

Competing fluorination at the 3-position is mitigated by using bulky directing groups (e.g., tert-butyl carbamate), which block alternative sites.

Carboxyl Group Stability

Decarboxylation during high-temperature steps is minimized by conducting reactions under inert atmosphere (N₂ or Ar) and using stabilizing agents like Cu(I) iodide .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom .

Mechanism of Action

The mechanism of action of 4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, as an FGFR inhibitor, it binds to the active site of the receptor, blocking its activity and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Data Table: Key Compounds and Properties

Compound Name Substituents Biological Activity Key References
4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid F (C4), COOH (C5) Antibacterial (potential)
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid Cl (C5), COOH (C4) Medical intermediate
4-Oxothieno[2,3-b]pyridine-5-carboxylic acid O (C4), COOH (C5) Antibacterial (Gram±)
3-Nitro-4-oxothieno[2,3-b]pyridine-5-carboxylic acid NO2 (C3), O (C4), COOH (C5) Moderate antibacterial
4,7-Dihydrothieno[2,3-b]pyridine-5-carboxylic acid Cyclopropyl (C7), COOH (C5) Anticancer (IGROV1 inhibition)

Research Findings and Implications

  • Electronic Effects : Fluorine’s electronegativity in 4-fluoro derivatives enhances metabolic stability and target binding compared to chlorine or methyl groups .
  • Scaffold Differences: Thieno[2,3-b]pyridines exhibit stronger antibacterial activity due to sulfur’s electronic contributions, whereas pyrrolo analogues may offer improved solubility and synthetic versatility .
  • Substituent Sensitivity: Positional changes (e.g., C2 vs. C4 substitutions) significantly impact activity, as seen in nitro-to-arylamino modifications reducing potency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves functionalizing the pyrrolo-pyridine core. For example, fluorination at the 4-position can be achieved via halogen exchange using a fluorinating agent like KF or Selectfluor, starting from a chloro- or iodo-precursor (as seen in halogenated analogs, e.g., 5-chloro-4-iodo derivatives) . Subsequent hydrolysis of a methyl ester intermediate (e.g., methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate) under acidic or basic conditions yields the carboxylic acid .
  • Optimization : Monitor reaction progress via TLC or LCMS. Adjust solvent polarity (e.g., DMF for fluorination) and temperature (80–120°C) to improve yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • Techniques :

  • NMR : Analyze 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm fluorine substitution and aromatic proton environments (e.g., 4-fluoro resonance at ~-120 ppm in 19F^{19}\text{F} NMR) .
  • HRMS : Confirm molecular weight (calc. for C8H5FN2O2\text{C}_8\text{H}_5\text{FN}_2\text{O}_2: 194.03 g/mol) .
  • X-ray crystallography : Resolve the planar pyrrolo-pyridine core and fluorine positioning .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

  • Methodology :

  • Solubility : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 1–10) using UV-Vis spectroscopy .
  • Stability : Conduct accelerated degradation studies (40–60°C, 75% humidity) and monitor via HPLC for decomposition products (e.g., decarboxylation or defluorination) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity and binding interactions of this compound in medicinal chemistry applications?

  • Approach :

  • Use density functional theory (DFT) to model fluorine’s electron-withdrawing effects on the carboxylic acid’s acidity .
  • Molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like kinases, leveraging the pyrrolo-pyridine scaffold’s resemblance to ATP-binding motifs .
    • Validation : Compare computational results with experimental IC50_{50} values from enzyme inhibition assays .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties, and what synthetic challenges arise?

  • Modifications :

  • Introduce methyl or morpholinyl groups at the 2-position to improve metabolic stability (e.g., 2-(4-morpholinylmethyl) derivatives) .
  • Replace the carboxylic acid with bioisosteres (e.g., tetrazoles) to enhance membrane permeability .
    • Challenges : Fluorine’s steric and electronic effects may complicate regioselective substitutions. Optimize protecting groups (e.g., tert-butyl esters) during synthesis .

Q. How should researchers address contradictions in reported biological activity data, such as variability in enzyme inhibition assays?

  • Resolution Strategies :

  • Standardize assay conditions (pH, temperature, co-solvents) to minimize variability .
  • Validate purity (>95% via HPLC) to exclude confounding effects from impurities .
  • Compare results across multiple cell lines or enzymatic isoforms to identify target specificity .

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